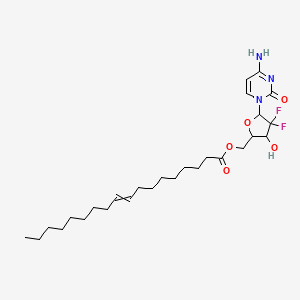

Gemcitabine 5'-elaidate

Description

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSNRGIEVBPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design and Synthetic Methodologies

Prodrug Conception and Esterification Strategies

Gemcitabine (B846), a nucleoside analog, faces several pharmacokinetic challenges that can limit its therapeutic window. nih.gov As a hydrophilic molecule, its ability to passively diffuse across cell membranes is poor, making its cellular uptake dependent on membrane transport proteins like the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.govnih.gov Furthermore, Gemcitabine is susceptible to rapid metabolic inactivation through deamination by the enzyme deoxycytidine deaminase, and it has a short plasma half-life. nih.govcancer.gov These factors can lead to inconsistent drug delivery to tumor tissues and the development of drug resistance, often linked to reduced expression of hENT1 transporters. researchgate.netnih.gov

The core concept behind Gemcitabine 5'-elaidate was to mask the hydrophilicity of Gemcitabine by conjugating it with a fatty acid, thereby creating a lipophilic prodrug. cancer.govncats.io Lipophilicity is intended to alter the drug's pharmacokinetic properties, allowing it to bypass the hENT1 transporter-dependent uptake mechanism and instead enter cells via passive diffusion. nih.govnih.gov Esterification was the chosen chemical strategy, creating a covalent bond between the drug and the lipid moiety that is designed to be cleaved intracellularly, releasing the active parent drug. cancer.gov

Specific Lipid Conjugation Chemistry at the 5'-Position of the Ribose Group

The synthesis of this compound involves the specific esterification of Gemcitabine with elaidic acid. nih.gov Elaidic acid is a monounsaturated omega-9 fatty acid. The conjugation occurs at the 5'-hydroxyl (5'-OH) group of the ribose sugar component of Gemcitabine. nih.govnih.gov This reaction forms an ester linkage, resulting in the compound (E)-((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxytetrahydrofuran-2-yl)methyl octadec-9-enoate. biosynth.com This specific modification at the 5'-position is critical, as this is also the position that must be phosphorylated by deoxycytidine kinase to begin the drug's activation process. nih.govresearchgate.net The intracellular release of Gemcitabine from its elaidic acid conjugate is believed to be mediated by the action of cellular esterases, which hydrolyze the ester bond. cancer.govmedchemexpress.com

Structural Modifications for Enhanced Biological Activity

The addition of the elaidic acid chain confers several key advantages that enhance the biological activity of Gemcitabine.

Transporter-Independent Cellular Uptake: The primary enhancement is the shift in the cellular uptake mechanism. By increasing the molecule's lipophilicity, this compound can passively diffuse across the plasma membrane, bypassing the need for hENT1 transporters. nih.govresearchgate.netresearchgate.net This is particularly significant for treating tumors that have developed resistance to Gemcitabine by downregulating hENT1 expression. researchgate.netnih.gov

Protection from Deamination: The fatty acid moiety at the 5'-position sterically hinders the Gemcitabine molecule, offering protection from deactivation by deoxycytidine deaminase. cancer.govaacrjournals.org This protection increases the stability of the compound in plasma, prolonging its half-life and increasing the amount of drug that can reach tumor cells. nih.govnih.gov

Increased Intracellular Accumulation: The lipophilic nature of the prodrug facilitates increased cellular uptake and accumulation compared to the parent drug. cancer.gov Following intracellular hydrolysis by esterases, this leads to higher concentrations of the parent Gemcitabine, which can then be phosphorylated to its active forms, difluorodeoxycytidine diphosphate (B83284) (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP). cancer.govtargetmol.com This sustained intracellular release and accumulation can lead to a more potent antitumor effect. researchgate.net

Research findings have demonstrated the efficacy of this structural modification. In vitro studies show that this compound can inhibit the growth of various cancer cell lines, including those resistant to the parent drug. biomol.com

Table 1: In Vitro Cytotoxicity (IC50) of Gemcitabine elaidate (B1234055) in Gemcitabine-Sensitive and -Resistant Cell Lines IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

View Data

| Cell Line | Drug Sensitivity | IC50 (µM) biomol.com |

|---|---|---|

| L1210/L5 | Gemcitabine-Sensitive | 0.0033 |

| BCLO | Gemcitabine-Sensitive | 0.0042 |

| A2780 | Gemcitabine-Sensitive | 0.0025 |

| L4A6 | Cytarabine-Resistant | 16 |

| Bara-C | Cytarabine-Resistant | 13 |

| AG6000 | Gemcitabine-Resistant | 91 |

The data indicates that while Gemcitabine elaidate is highly potent against sensitive cell lines, its efficacy is significantly reduced in cell lines with resistance mechanisms that are not related to transporter-dependent uptake. biomol.com However, its ability to inhibit the growth of certain cell lines independently of nucleoside transport underscores the success of its chemical design. researchgate.netbiomol.com

Preclinical Pharmacological Characterization

In Vitro Cellular Activity Studies

Mechanisms of Cellular Entry and Uptake (e.g., Transporter-Independent Pathways)

Gemcitabine (B846) 5'-elaidate is a prodrug of gemcitabine, created by esterifying elaidic acid to the 5' position of gemcitabine. This structural modification renders the molecule significantly more lipophilic than the parent compound, gemcitabine. cancer.gov This increased lipophilicity is a key feature that dictates its mechanism of cellular entry.

Unlike gemcitabine, which is hydrophilic and relies on specialized nucleoside transport proteins such as human equilibrative nucleoside transporter-1 (hENT1) for entry into cancer cells, Gemcitabine 5'-elaidate can permeate the cell membrane via passive diffusion, independent of these transporters. nih.gov This transporter-independent mechanism of uptake is a significant advantage, as resistance to gemcitabine has been associated with reduced expression of hENT1 in tumor cells. nih.gov By bypassing the need for these transporters, this compound has the potential to be effective against tumors that have developed resistance to gemcitabine due to impaired drug uptake.

Intracellular Bioconversion and Active Metabolite Generation Pathways

Once inside the cell, this compound undergoes hydrolysis by intracellular esterases, which cleave the elaidic acid moiety to release the parent drug, gemcitabine. cancer.gov Following its release, gemcitabine is sequentially phosphorylated by intracellular kinases to its active metabolites. The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). Subsequently, dFdCMP is further phosphorylated to gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). cancer.gov

The enhanced cellular uptake and accumulation of this compound, owing to its lipophilicity, can lead to a greater intracellular concentration of gemcitabine and, consequently, a higher level of its active metabolites compared to the administration of gemcitabine itself. cancer.gov Furthermore, it has been suggested that the formulation of this compound may be less susceptible to deamination by deoxycytidine deaminase, an enzyme that inactivates gemcitabine by converting it to 2',2'-difluorodeoxyuridine (dFdU). cancer.gov

Cell Cycle Progression Modulation and Arrest Induction

The cytotoxic effects of this compound are mediated through the actions of its active metabolites, dFdCDP and dFdCTP, which are potent disruptors of DNA synthesis and, consequently, cell cycle progression. Gemcitabine is recognized as a cell cycle-specific agent, primarily targeting cells undergoing DNA synthesis in the S-phase.

The active metabolite dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. Once incorporated, it leads to "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, ultimately halting DNA replication. In parallel, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This inhibition depletes the intracellular pool of deoxynucleotides, further impeding DNA replication and repair. The combined effect of these actions is a potent induction of S-phase arrest, preventing cancer cells from completing their cell cycle and leading to apoptosis.

Antiproliferative and Cytotoxic Efficacy across Diverse Cancer Cell Lines (e.g., Sensitive and Resistant Phenotypes)

The antiproliferative activity of this compound has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of cytotoxic efficacy. Studies have shown that the activity of this compound is often comparable to that of gemcitabine in parental (sensitive) cell lines. nih.gov

A key finding from preclinical studies is the ability of this compound to overcome certain mechanisms of gemcitabine resistance. For instance, in cell lines with acquired resistance to gemcitabine due to decreased expression of the hENT1 transporter, this compound retains its cytotoxic activity due to its transporter-independent cellular uptake. nih.gov Research has demonstrated that while the inhibition of nucleoside transport can lead to a significant increase (up to 200-fold) in the IC50 value for gemcitabine, it does not affect the IC50 of this compound, underscoring its efficacy in transporter-deficient phenotypes. nih.gov

However, the activity of this compound remains dependent on the intracellular activation pathway. In cell lines that are deficient in deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of gemcitabine, both gemcitabine and this compound are inactive. nih.gov This highlights that while the prodrug can bypass uptake-related resistance, it is still reliant on the subsequent metabolic activation to exert its cytotoxic effects.

| Cell Line | Cancer Type | Gemcitabine IC50 | This compound (CP-4126) Activity Relative to Gemcitabine | Key Phenotype |

|---|---|---|---|---|

| L5 | Leukemia | Data not specified | 1.7-fold less active | Parental |

| BCLO | Data not specified | Data not specified | 2-fold more active | Parental |

| C26-A | Solid Tumor | Data not specified | Equally active | Parental |

| dCK-deficient cells | Various | Inactive | Inactive | Resistant (metabolic) |

| Nucleoside transporter-inhibited cells | Various | Up to 200-fold increased IC50 | No change in IC50 | Resistant (uptake) |

In Vivo Efficacy Assessments in Relevant Preclinical Tumor Models

Efficacy in Genetically Engineered Mouse Models (GEMMs)

The in vivo antitumor activity of this compound has been investigated in preclinical models that aim to closely mimic human disease, including genetically engineered mouse models (GEMMs). One such study evaluated the efficacy of Gemcitabine elaidate (B1234055) (referred to as L_GEM) in a challenging pancreatic cancer model. Specifically, a KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant xenograft tumor-bearing mouse model was utilized. nih.gov This model is particularly relevant as KRAS mutations are present in approximately 90% of pancreatic cancers. nih.gov

In this KPC model, the combination of Gemcitabine elaidate with another therapeutic agent, ONC201, was investigated. The study found that the combination therapy prevented neoplastic proliferation. nih.gov This suggests that Gemcitabine elaidate can effectively deliver the active gemcitabine moiety to tumors with a complex and clinically relevant genetic background. The use of such a model provides a more translational insight into the potential therapeutic efficacy of this compound in a setting that reflects the genetic drivers of human pancreatic cancer.

Antitumor Activity in Cell Line-Derived and Patient-Derived Xenograft (PDX) Models

The antitumor efficacy of this compound has been investigated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, which are crucial for assessing the potential clinical utility of a new drug. PDX models, in particular, are considered more predictive of clinical outcomes as they involve the transplantation of fresh tumor tissue from patients into immunodeficient mice, thereby better recapitulating the heterogeneity and microenvironment of human cancers.

While specific studies on this compound are not extensively detailed in the public domain, the general approach for evaluating similar gemcitabine derivatives involves establishing tumors in mice and then administering the test compound. For instance, in studies of gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC) PDX models, mice bearing the xenografts are treated with gemcitabine to establish resistant tumors. nih.govnih.govresearchgate.net These resistant models are then used to test the efficacy of new therapeutic strategies.

The use of PDX models allows for the assessment of drug efficacy across a range of tumors with different genetic backgrounds and sensitivities, providing a more comprehensive understanding of the potential patient population that could benefit from the new drug. d-nb.info

Efficacy in Syngeneic Tumor Models

Syngeneic tumor models, which involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, are invaluable for studying the interplay between the immune system and cancer therapies. The efficacy of this compound in such models would provide critical information on its potential to induce an antitumor immune response.

Gemcitabine itself is known to have immunomodulatory effects, and it is hypothesized that lipid-modified derivatives like this compound may enhance these properties. Studies in syngeneic models would assess not only the direct cytotoxic effects of the compound on tumor cells but also its impact on various immune cell populations within the tumor microenvironment. This includes analyzing the infiltration and activation of cytotoxic T lymphocytes, the function of myeloid-derived suppressor cells, and the polarization of macrophages.

An effective response in a syngeneic model would be characterized by significant tumor growth delay or regression, accompanied by evidence of a robust anti-tumor immune response. This would be a strong indicator that this compound may have potential for use in combination with immunotherapies.

Pharmacokinetic Profiling in Non-Human Organisms

The pharmacokinetic (PK) profile of a drug candidate describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding the PK of this compound is essential for determining its potential for clinical development.

Absorption and Distribution Dynamics of the Prodrug and its Metabolites

As a prodrug, this compound is designed to be converted into its active form, gemcitabine, within the body. The addition of the elaidate moiety, a fatty acid, is intended to alter the lipophilicity of the molecule, which can significantly impact its absorption and distribution.

Pharmacokinetic studies in animal models, such as rodents and non-rodents, would be conducted to determine key parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). These studies would track the concentrations of both the intact prodrug and its active metabolite, gemcitabine, in plasma and various tissues over time. The goal is to achieve a favorable distribution profile, with higher concentrations of the active drug accumulating in tumor tissue compared to healthy organs, thereby enhancing efficacy and reducing toxicity.

Metabolic Pathways and Metabolite Formation In Vivo

The metabolic fate of this compound is a critical aspect of its preclinical characterization. The primary metabolic pathway is expected to be the cleavage of the elaidate group to release gemcitabine. Gemcitabine is then further metabolized intracellularly to its active diphosphate and triphosphate forms, which are responsible for its cytotoxic effects. nih.gov

In vivo studies would aim to identify all major metabolites and elucidate the enzymatic pathways involved in their formation. This information is crucial for understanding the drug's mechanism of action and for identifying any potential for drug-drug interactions. The stability of the prodrug in plasma and its rate of conversion to the active form are key parameters that would be assessed.

Clearance and Excretion Characteristics in Animal Models

The clearance and excretion of this compound and its metabolites determine the drug's half-life and dosing schedule. Studies in animal models would investigate the primary routes of elimination, whether it be through the kidneys (urine) or the liver (feces).

The clearance rate of the drug from the body is a measure of the efficiency of these elimination processes. A well-characterized clearance and excretion profile is essential for predicting human pharmacokinetics and for establishing a safe and effective dosing regimen for clinical trials.

Preclinical Tolerability and Comparative Safety in Animal Models

Preclinical safety and tolerability studies are designed to identify any potential adverse effects of this compound before it is administered to humans. These studies are conducted in at least two animal species (one rodent and one non-rodent) and involve administering a range of doses of the drug.

The objective is to determine the maximum tolerated dose (MTD) and to identify any target organs for toxicity. A comparative safety assessment would be made against the parent compound, gemcitabine, to determine if the lipid modification results in an improved safety profile. This could manifest as a higher MTD, a reduction in the severity of known gemcitabine-related side effects, or a different toxicity profile altogether. The findings from these studies are critical for establishing a safe starting dose for first-in-human clinical trials.

Molecular Pharmacology and Mechanisms of Resistance Overcoming

Intracellular Biotransformation and Nucleotide Metabolism Engagement

The conversion of Gemcitabine (B846) 5'-elaidate into its active cytotoxic forms involves a multi-step enzymatic cascade within the target cell. This process begins with the cleavage of the elaidate (B1234055) moiety and culminates in the formation of phosphorylated metabolites that interfere with critical cellular processes.

As a lipophilic ester derivative of gemcitabine, Gemcitabine 5'-elaidate enters the cell where it undergoes hydrolysis. cancer.gov Intracellular esterases cleave the 5'-elaidate ester bond, releasing the active drug, gemcitabine (also known as 2',2'-difluorodeoxycytidine or dFdC), into the cytoplasm. cancer.gov This initial step is crucial for the subsequent activation of the compound.

Following its liberation, gemcitabine serves as a substrate for deoxycytidine kinase (dCK). patsnap.comclinpgx.org This enzyme catalyzes the initial and rate-limiting step in the activation cascade: the phosphorylation of gemcitabine to its monophosphate form, gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.gov Subsequently, other cellular kinases, such as UMP/CMP kinase, further phosphorylate dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP). clinpgx.orgnih.gov The final phosphorylation step is carried out by nucleoside-diphosphate kinase, which converts dFdCDP to the pharmacologically active gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.gov

The active metabolite, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RR). patsnap.comnih.gov This enzyme is essential for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the necessary precursors for DNA synthesis. nih.govmdpi.com By inhibiting RR, dFdCDP depletes the intracellular pool of deoxynucleotides (dNTPs), particularly deoxycytidine triphosphate (dCTP). patsnap.comclinpgx.orgnih.gov This depletion creates a "self-potentiating" effect, as lower levels of dCTP reduce competition for the incorporation of dFdCTP into DNA. nih.gov

The ultimate cytotoxic effect is mediated by gemcitabine triphosphate (dFdCTP), which acts as a fraudulent nucleotide. patsnap.com It competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand by DNA polymerase. patsnap.comresearchgate.net Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs. clinpgx.orgnih.gov After the incorporation of dFdCTP, one additional deoxynucleotide is added to the DNA strand. nih.gov Following this, DNA polymerase is unable to proceed, effectively halting DNA elongation and synthesis. nih.govresearchgate.net This irreparable damage to the DNA triggers a cascade of cellular signals that lead to the induction of apoptosis, or programmed cell death. cancer.govpatsnap.comresearchgate.net

Strategies for Overcoming Intrinsic and Acquired Gemcitabine Resistance

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. This compound was specifically designed to circumvent key mechanisms of gemcitabine resistance.

Standard gemcitabine is a hydrophilic molecule and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into cancer cells. nih.govmdpi.complos.org Reduced expression or function of hENT1 is a common mechanism of both intrinsic and acquired resistance to gemcitabine, as it limits the intracellular concentration of the drug. nih.govnih.gov this compound, by virtue of its lipophilic fatty acid conjugate, can bypass this transporter-dependent uptake. nih.govnih.gov Its increased lipophilicity allows it to diffuse across the cell membrane independently of hENT1, leading to greater intracellular accumulation of gemcitabine compared to the parent drug, particularly in tumors with low hENT1 expression. cancer.govnih.gov

Data Tables

Table 1: Key Enzymes in the Biotransformation and Mechanism of Action of this compound

| Enzyme | Role | Metabolite Produced/Affected | Consequence |

|---|---|---|---|

| Intracellular Esterases | Hydrolysis of the prodrug | Gemcitabine (dFdC) | Liberation of the active drug from its lipid conjugate. cancer.gov |

| Deoxycytidine Kinase (dCK) | Initial phosphorylation (rate-limiting step) | Gemcitabine monophosphate (dFdCMP) | Commits gemcitabine to the activation pathway. clinpgx.orgnih.gov |

| UMP/CMP Kinase | Second phosphorylation | Gemcitabine diphosphate (dFdCDP) | Formation of the ribonucleotide reductase inhibitor. clinpgx.org |

| Nucleoside-Diphosphate Kinase | Final phosphorylation | Gemcitabine triphosphate (dFdCTP) | Formation of the active metabolite for DNA incorporation. clinpgx.org |

| Ribonucleotide Reductase (RR) | Catalyzes dNTP synthesis | Deoxynucleotide (dNTP) pools | Inhibition by dFdCDP leads to dNTP depletion, potentiating dFdCTP action. patsnap.comnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | CO-1.01, CP-4126 |

| Gemcitabine | 2',2'-difluorodeoxycytidine, dFdC |

| Gemcitabine monophosphate | dFdCMP |

| Gemcitabine diphosphate | dFdCDP |

| Gemcitabine triphosphate | dFdCTP |

Modulation of Key Oncogenic Signaling Pathways

Interplay with Other Developmental Pathways Implicated in Drug Resistance (e.g., Wnt, Notch, Hedgehog)

The development of resistance to chemotherapeutic agents is a significant obstacle in cancer treatment. For nucleoside analogs like gemcitabine, resistance can arise from various molecular and cellular changes. nih.gov While this compound was designed to overcome specific resistance mechanisms, such as reduced drug uptake by cancer cells, its efficacy can still be compromised by other resistance pathways. nih.gov Among these, the reactivation of embryonic developmental signaling pathways, including Wnt, Notch, and Hedgehog, has been identified as a critical factor in conferring resistance to the parent compound, gemcitabine. nih.govsciopen.comresearchgate.net Although direct research on the specific interplay between this compound and these pathways is limited, understanding their role in gemcitabine resistance provides a crucial context for the potential challenges to the efficacy of this prodrug.

Developmental pathways such as Hedgehog (Hh), Wnt, and Notch, which are essential during embryonic development, can be reactivated in cancer cells, contributing to gemcitabine resistance. nih.govsciopen.comresearchgate.net Elevated expression of target genes within these pathways can lead to the inactivation of apoptosis, increased expression of drug efflux pumps, and the activation of cancer stem cells (CSCs), all of which contribute to reduced drug efficacy. nih.govresearchgate.netresearchgate.net

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for controlling cell proliferation, survival, and development. Emerging evidence indicates that the activation of the Wnt pathway is involved in both cancer development and the acquisition of drug resistance. nih.gov In the context of gemcitabine resistance, activation of Wnt/β-catenin signaling has been observed in resistant lung and pancreatic cancer cell lines. nih.govnih.gov For instance, the expression of WNT5A has been shown to confer resistance to gemcitabine-induced apoptosis. nih.govresearchgate.net The Wnt pathway is also considered particularly important in maintaining the subpopulation of cancer cells with stem cell properties, which are inherently more resistant to chemotherapy. researchgate.net

Table 1: Key Components of the Wnt Pathway Implicated in Gemcitabine Resistance

| Component | Role in Resistance to Gemcitabine | Cancer Type |

|---|---|---|

| Wnt/β-catenin | Activation is associated with resistance. | Lung Cancer, Pancreatic Cancer |

| WNT5A | Expression leads to resistance to drug-induced apoptosis. | Pancreatic Ductal Adenocarcinoma |

Notch Signaling Pathway

The Notch signaling pathway is fundamental for regulating cell-to-cell communication, proliferation, differentiation, and apoptosis. nih.gov This pathway has been shown to regulate cancer stem cells in the context of gemcitabine resistance. nih.gov Upregulation of Notch pathway components, such as Notch-2 and its ligand Jagged-1, has been observed in gemcitabine-resistant pancreatic cancer cells. nih.gov This activation is linked to the acquisition of an epithelial-mesenchymal transition (EMT) phenotype, which is associated with increased invasiveness and drug resistance. nih.gov Inhibition of Notch signaling has been demonstrated to enhance sensitivity to gemcitabine, suggesting its role as a potential therapeutic target to overcome resistance. nih.gov

Table 2: Notch Pathway Components and their Role in Gemcitabine Resistance

| Component | Role in Resistance to Gemcitabine | Cancer Type |

|---|---|---|

| Notch-1 | Inhibition enhances sensitivity to gemcitabine. | Pancreatic Cancer |

| Notch-2 | Upregulated in gemcitabine-resistant cells. | Pancreatic Cancer |

| Jagged-1 | Upregulated in gemcitabine-resistant cells. | Pancreatic Cancer |

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another critical developmental pathway that, when aberrantly activated in cancers, can contribute to tumorigenesis and drug resistance. umassmed.edunih.gov In the context of gemcitabine, chemotherapy can activate the Hedgehog pathway, leading to the expression of stem cell markers and drug efflux proteins of the ATP-binding cassette (ABC) family. nih.gov This induction of "stemness" contributes to a multidrug resistance phenotype. nih.gov However, the role of Hedgehog signaling in pancreatic cancer progression and therapy response is complex, with some studies suggesting that its inhibition might paradoxically accelerate disease progression. epibrain.info

Table 3: Hedgehog Pathway and its Contribution to Gemcitabine Resistance

| Component/Process | Role in Resistance to Gemcitabine | Implication |

|---|---|---|

| Hh Pathway Activation | Leads to expression of stem cell markers and drug efflux proteins. | Induces a multidrug resistance phenotype. |

While this compound was developed to bypass resistance mechanisms related to cellular uptake, the downstream pathways of Wnt, Notch, and Hedgehog signaling remain significant hurdles. The clinical development of this compound (also known as CO-101) did not show a significant survival benefit over gemcitabine in patients with low expression of the primary gemcitabine transporter, hENT1, suggesting that other resistance mechanisms, potentially including the activation of these developmental pathways, were at play. nih.gov Therefore, a comprehensive understanding of the interplay between these signaling cascades and the metabolic pathways of gemcitabine and its prodrugs is essential for developing more effective therapeutic strategies.

Advanced Drug Delivery Systems and Nanoformulations

Development of Nanoliposomal Formulations for Gemcitabine (B846) 5'-Elaidate

Nanoliposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for cancer therapy. The lipophilic nature of Gemcitabine 5'-elaidate makes it an ideal candidate for incorporation into the lipid bilayer of liposomes, leading to high encapsulation efficiency and stable formulations.

Recent research has focused on the development of PEGylated (stealth) nanoliposomes to enhance the systemic circulation time of the carrier by reducing clearance by the reticuloendothelial system. nih.gov In one study, this compound-loaded PEGylated nanoliposomes were developed using a modified hydration method. nih.govnih.gov These formulations exhibited a particle size of approximately 80 nm, a narrow size distribution (polydispersity index of 0.15), and a high encapsulation efficiency of 93.25%. nih.govresearchgate.net The in vitro studies demonstrated that these nanoliposomal formulations significantly increased cytotoxicity and apoptosis in pancreatic cancer cell lines compared to the free drug. nih.gov

The table below summarizes the key physicochemical properties of an optimized this compound-loaded PEGylated nanoliposomal formulation. nih.govresearchgate.net

| Parameter | Value |

| Particle Size (nm) | 80 ± 2.31 |

| Polydispersity Index (PDI) | 0.15 ± 0.05 |

| ζ-Potential (mV) | +31.6 ± 3.54 |

| Encapsulation Efficiency (%) | 93.25 |

Integration into Polymeric Nanoparticles (e.g., PLGA Nanoparticles)

Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively investigated for controlled drug delivery. nih.govresearchgate.net The encapsulation of therapeutic agents within a polymeric matrix can protect them from premature degradation, provide sustained release, and improve their pharmacokinetic profile. nih.gov

While specific studies focusing exclusively on the encapsulation of this compound in PLGA nanoparticles are limited, the principles of encapsulating lipophilic drugs within PLGA matrices are well-established. The double emulsion solvent evaporation method is a common technique used to prepare PLGA nanoparticles for encapsulating water-soluble drugs like gemcitabine hydrochloride. nih.govresearchgate.net For a lipophilic prodrug like this compound, a single emulsion-solvent evaporation method would be more appropriate. The lipophilic nature of this compound would allow for high loading capacity within the hydrophobic PLGA matrix.

Research on gemcitabine-loaded PLGA nanoparticles has demonstrated the feasibility of this platform. For instance, gemcitabine-loaded PLGA nanospheres with a size of approximately 180 nm and an encapsulation efficiency of 15% have been synthesized. nih.gov These nanoparticles exhibited a sustained release of gemcitabine over 41 days and showed enhanced cytotoxicity in pancreatic cancer cell lines compared to the free drug. nih.gov The surface of these nanoparticles can be further modified, for example with PEG, to increase their circulation time. nih.gov

The following table outlines typical parameters for gemcitabine-loaded PLGA nanoparticles that could be extrapolated for the formulation of this compound-loaded nanoparticles.

| Parameter | Reported Value for Gemcitabine |

| Particle Size (nm) | 178 - 200 |

| Encapsulation Efficiency (%) | 15 - 35.17 |

| Release Profile | Sustained release over 41 days |

Encapsulation within Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

Superparamagnetic iron oxide nanoparticles (SPIONs) are a class of magnetic nanoparticles that have garnered significant interest in cancer theranostics. Their magnetic properties allow for targeted delivery to the tumor site using an external magnetic field and enable their use as contrast agents for magnetic resonance imaging (MRI). nih.govliverpool.ac.uk

The encapsulation of this compound within SPIONs could offer a dual advantage of targeted drug delivery and non-invasive monitoring of treatment response. While direct studies on this compound-loaded SPIONs are not extensively reported, research on gemcitabine-loaded SPIONs provides a strong rationale for this approach. For instance, a micellar SPION formulation incorporating a gemcitabine prodrug has been developed. liverpool.ac.uk These nanocarriers can be guided by a magnetic field to enhance their accumulation at the tumor site, thereby increasing the local drug concentration and therapeutic efficacy. liverpool.ac.uk

Furthermore, co-delivery of Gemcitabine with other agents using SPIONs has been explored. For example, a SPION formulation of curcumin (B1669340) was shown to enhance the therapeutic response of gemcitabine in pancreatic cancer models by increasing gemcitabine uptake and targeting cancer stem cells. nih.govresearchgate.net This suggests that SPIONs can serve as a versatile platform for combination therapies involving this compound.

Micellar Systems for Enhanced Prodrug Delivery

Micellar systems are self-assembling nanostructures formed from amphiphilic molecules in an aqueous solution. uniroma1.it They typically consist of a hydrophobic core and a hydrophilic shell, making them suitable for encapsulating lipophilic drugs like this compound. The hydrophobic core can effectively solubilize the prodrug, while the hydrophilic shell, often composed of PEG, provides stability and prolongs circulation time. nih.gov

The thin-film hydration method is a common technique for preparing drug-loaded micelles. nih.gov Studies on gemcitabine prodrugs, such as 4-(N)-stearoyl gemcitabine (GemC18), have demonstrated the potential of micellar delivery. unimi.it In these systems, the prodrug is encapsulated within the core of micelles formed from PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]). unimi.it These micelles typically have a size below 100 nm and a high encapsulation efficiency (above 90%). unimi.it The micellar formulation can provide a sustained release of the prodrug and enhance its accumulation in the tumor via the enhanced permeability and retention (EPR) effect. uniroma1.it

The table below presents the characteristics of a micellar system developed for a gemcitabine prodrug, which are anticipated to be similar for this compound.

| Parameter | Value |

| Size (nm) | < 100 |

| Zeta Potential (mV) | -30 |

| Encapsulation Efficiency (%) | > 90 |

| Critical Micelle Concentration (CMC) (M) | 1 x 10⁻⁵ |

Targeted Delivery Strategies through Surface Engineering

To further enhance the therapeutic efficacy and minimize off-target effects of nanoformulations carrying this compound, their surfaces can be engineered for targeted delivery to cancer cells or the tumor microenvironment.

Active targeting involves the conjugation of specific ligands or antibodies to the surface of nanocarriers that recognize and bind to receptors overexpressed on cancer cells. This strategy can significantly increase the cellular uptake of the nanoformulation and the intracellular concentration of the encapsulated drug.

For instance, peptides such as those containing the RGD (arginine-glycine-aspartic acid) motif can be used to target integrins that are highly expressed on the surface of many tumor cells and neovasculature. mdpi.com Similarly, antibodies or antibody fragments that target tumor-specific antigens can be conjugated to nanocarriers. For example, cetuximab, an antibody that targets the epidermal growth factor receptor (EGFR), has been used to decorate mixed micelles for the targeted co-delivery of gemcitabine and other therapeutic agents to pancreatic cancer cells. nih.gov Another approach involves using ligands for receptors like the gonadotropin-releasing hormone receptor (GnRH-R), which is overexpressed in certain cancers. mdpi.com

The development of antibody-DNA nanostructure conjugates has also been explored for the targeted delivery of gemcitabine, demonstrating a significant enhancement in cytotoxicity compared to the free drug. nih.gov These targeting moieties can be incorporated into nanoformulations of this compound to improve its tumor-specific delivery.

The tumor microenvironment and neovasculature possess a net negative charge compared to healthy tissues. nih.govnih.gov This characteristic can be exploited for charge-mediated targeting by designing positively charged nanocarriers. Cationic nanoliposomes, for example, can electrostatically interact with the anionic components of the tumor neovasculature, leading to enhanced accumulation at the tumor site. nih.gov

In a study developing nanoliposomes for this compound, a cationic lipid, Palmitoyl-DL-carnitine chloride, was included in the formulation. nih.govnih.gov This resulted in PEGylated nanoliposomes with a positive surface charge (+31.6 mV), which demonstrated enhanced cellular uptake and anti-angiogenic potential in in vitro models of pancreatic cancer. nih.govresearchgate.net This charge-mediated targeting approach offers a promising strategy to specifically deliver this compound to the tumor microenvironment, thereby improving its anti-cancer activity. nih.gov

Comparative Analyses and Combination Therapeutic Approaches

Comparative Preclinical Efficacy with Parent Gemcitabine (B846)

Gemcitabine 5'-elaidate, also referred to in literature as L_GEM, has demonstrated superior cytotoxic effects compared to its parent drug, gemcitabine, in preclinical settings. In a study involving the pancreatic cancer cell line MIA PaCa-2, the cytotoxicity of this compound was found to be significantly higher than that of gemcitabine after 72 hours of treatment. researchgate.net

This enhanced antitumor activity is linked to its distinct mechanism of action. One key aspect is the upregulation of Death Receptor 5 (DR5), a critical component of the extrinsic apoptosis pathway. nih.gov Preclinical data shows that treatment with this compound leads to a more substantial increase in the population of DR5-positive cancer cells compared to gemcitabine, thereby potentially rendering them more susceptible to apoptosis. nih.gov

Table 1: Comparative Effect of Gemcitabine and this compound on DR5 Expression in MIA PaCa-2 Cells

This table illustrates the percentage of DR5-positive cells after treatment with Gemcitabine versus this compound in a preclinical model. Data is extracted from findings reported in a study by Kumar et al. (2024). nih.gov

| Treatment Group | DR5 Positive Cell Population (%) |

|---|---|

| Vehicle (Control) | 4.1 ± 2.2 |

| Gemcitabine | 22.8 ± 3.1 |

| This compound (L_GEM) | 35.9 ± 4.3 |

A primary challenge with gemcitabine is its hydrophilic nature, which necessitates cellular uptake via membrane nucleoside transporters like hENT1. nih.govnih.gov Furthermore, it is rapidly metabolized and inactivated by the enzyme cytidine (B196190) deaminase (CDA) in the liver and plasma. nih.govnih.gov this compound was designed to bypass these pharmacokinetic hurdles.

As a lipophilic conjugate, this compound can enter cells via passive diffusion, independent of nucleoside transporters. nih.govnih.gov This characteristic is particularly advantageous in tumors with low expression of transporters, a known mechanism of gemcitabine resistance. Moreover, it is not a substrate for the metabolizing enzyme CDA, which contributes to its enhanced stability and prolonged activity in vivo. nih.gov These improved pharmacokinetic properties are foundational to its superior preclinical performance over the parent drug.

Rational Design of Combination Therapies

The enhanced potency and favorable pharmacokinetic profile of this compound make it a strong candidate for combination therapies aimed at achieving synergistic antitumor effects and overcoming chemoresistance.

Preclinical studies have demonstrated a significant synergistic effect when combining this compound with ONC201, a small molecule inhibitor of the PI3K/AKT and MEK signaling pathways. nih.govnih.gov In pancreatic cancer models with KRAS mutations, which frequently lead to activation of these pathways and subsequent drug resistance, the combination has shown a superior inhibitory effect on cancer cell growth compared to either agent alone. nih.govnih.gov

The combination of this compound and ONC201 has been shown to more effectively inhibit colony formation, tumor spheroid growth, and invasion of pancreatic cancer cells. nih.gov Mechanistically, the combination leads to a more pronounced cell cycle arrest in the G2/M phase and induces higher levels of apoptosis than either drug individually. nih.gov This synergistic interaction is attributed to the dual blockade of key survival pathways by ONC201, which potentiates the cytotoxic effects of this compound. nih.govnih.gov

Table 2: Preclinical Effects of this compound and ONC201 Combination Therapy

This table summarizes the observed synergistic outcomes of combining this compound (L_GEM) with ONC201 in pancreatic cancer models. nih.govnih.gov

| Biological Process | Effect of Combination (L_GEM + ONC201) |

|---|---|

| Cell Growth | Superior inhibitory effect compared to single agents |

| Colony Formation | More effective inhibition than single agents |

| Tumor Spheroid Growth | More effective inhibition than single agents |

| Cell Invasion | Significantly decreased compared to single agents |

| Apoptosis | More effective induction than single agents |

The parent drug, gemcitabine, is a cornerstone of many combination chemotherapy regimens, frequently paired with agents such as nab-paclitaxel, cisplatin, or oxaliplatin (B1677828) for treating various solid tumors. mdpi.comnih.gov The rationale for these combinations often involves synergistic mechanisms, such as complementary effects on DNA synthesis and repair, and the potential to overcome resistance. Given that this compound is a more stable and potent version of gemcitabine, it is hypothesized that it could be combined with these same established agents to achieve enhanced efficacy. The improved pharmacokinetic profile could lead to more sustained intracellular concentrations of the active metabolite, potentially increasing the synergistic benefit when paired with other DNA-damaging or cell-cycle-disrupting agents.

The potential of this compound extends to combinations with newer classes of anticancer drugs. The principle of combining gemcitabine with targeted therapies, such as CHK1 inhibitors that disrupt the DNA damage response, provides a strong rationale for exploring similar strategies with its elaidate (B1234055) prodrug. epa.gov

Furthermore, evidence suggests that the combination of this compound with ONC201 can increase T-cell tumor surveillance, indicating a potential role in chemo-immunotherapy approaches. nih.govnih.gov Gemcitabine itself is known to have immunomodulatory effects, and combining it with immunotherapy is an active area of clinical investigation. nih.gov The enhanced potency and distinct cellular effects of this compound, such as the strong upregulation of DR5, may create a more immunogenic tumor microenvironment, potentially increasing the effectiveness of immune checkpoint inhibitors or other emerging immunotherapy modalities. nih.gov

Emerging Research Frontiers and Future Perspectives

Comprehensive Elucidation of Prodrug-Specific Metabolic Fates and Pathways

Gemcitabine (B846) 5'-elaidate was developed to circumvent challenges associated with gemcitabine, such as its hydrophilic nature, reliance on cellular transporters, and rapid metabolic inactivation. nih.govnih.gov The metabolic pathway of this prodrug begins differently from its parent compound. Due to its lipophilicity, Gemcitabine 5'-elaidate can enter tumor cells via passive diffusion, independent of the human equilibrative nucleoside transporter-1 (hENT1), the primary cellular gateway for gemcitabine. nih.gov A deficiency in hENT1 is a known mechanism of gemcitabine resistance. nih.gov

Once inside the cell, the crucial first step is the hydrolysis of the ester bond by intracellular esterases, which releases the parent gemcitabine molecule. cancer.gov Following this cleavage, the metabolic cascade largely mirrors that of standard gemcitabine. The released gemcitabine is sequentially phosphorylated by deoxycytidine kinase (dCK) to its active metabolites: gemcitabine monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and triphosphate (dFdCTP). cancer.govoaepublish.comnih.govnih.gov The diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides needed for DNA synthesis, while the triphosphate form is incorporated into DNA, leading to chain termination and apoptosis. cancer.govresearchgate.netelsevierpure.com

A significant advantage of the prodrug formulation is its potential to be less susceptible to deamination by the enzyme cytidine (B196190) deaminase (CDA). nih.govcancer.gov CDA rapidly converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), which is a major pathway of drug inactivation and a contributor to chemoresistance. nih.govoaepublish.comnih.gov By protecting the 5' position, this compound is thought to retain its activity longer in vivo, allowing for increased cellular uptake and conversion to its active forms. nih.govcancer.gov

| Metabolic Characteristic | Gemcitabine | This compound | Reference |

|---|---|---|---|

| Cellular Uptake | hENT1 Transporter Dependent | hENT1 Independent (Passive Diffusion) | nih.gov |

| Initial Activation Step | Phosphorylation by dCK | Hydrolysis by Esterases | cancer.gov |

| Susceptibility to CDA | High (Rapid Inactivation) | Reduced | nih.govcancer.gov |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | cancer.gov |

Development of Advanced Preclinical Models for Complex Resistance Mechanism Investigations

Understanding and overcoming chemoresistance is a central challenge in cancer therapy. Research on this compound utilizes advanced preclinical models that better replicate the complexity of human tumors and their microenvironment. Resistance to gemcitabine can arise from multiple factors, including transporter deficiency, altered enzyme activity (dCK, CDA, RRM1/RRM2), and the activation of survival signaling pathways. nih.govoaepublish.comnih.gov

In vivo studies have employed sophisticated, genetically engineered mouse models (GEMMs) that closely mimic human pancreatic cancer. nih.gov A key model used to evaluate this compound is the "KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC)" triple mutant xenograft tumor-bearing mouse. nih.govnih.govresearchgate.net This syngeneic model is particularly relevant as approximately 90% of pancreatic cancers harbor KRAS mutations, which drive downstream oncogenic signaling pathways like PI3K/AKT and MEK, contributing to drug resistance. nih.govnih.gov These models are invaluable for studying how this compound interacts with the tumor microenvironment and the immune system, especially when tested in combination with immunotherapies. nih.gov

In vitro investigations complement these animal models. Studies frequently use pancreatic cancer cell lines, such as MIA PaCa-2, to assess cytotoxicity, colony formation, and invasion. nih.govnih.gov Furthermore, three-dimensional (3D) multicellular tumor spheroids are being used to better simulate the cellular interactions and drug penetration challenges of a solid tumor, providing a more clinically relevant testing ground for novel drug formulations.

| Model Type | Specific Example | Application in this compound Research | Reference |

|---|---|---|---|

| In Vivo Syngeneic Mouse Model | KPC Triple Mutant Xenograft | Evaluating efficacy, chemoresistance, and immune surveillance in KRAS-mutated pancreatic cancer. | nih.govnih.gov |

| In Vitro Cell Lines | MIA PaCa-2 | Assessing cytotoxicity, cell viability, and mechanistic pathways of drug action and combination therapies. | nih.govnih.gov |

| 3D Tumor Spheroids | Pancreatic Cancer Spheroids | Studying drug penetration, cellular uptake, and apoptosis in a model that mimics tumor micro-architecture. | nih.gov |

Innovative Delivery System Optimization and Translational Research Avenues

While this compound is itself an optimized form of gemcitabine, further enhancements are being explored through advanced nanocarrier systems. nih.gov Its lipophilic nature makes it an excellent candidate for encapsulation within various lipid-based nanosystems, which can improve drug stability, circulation time, and tumor-specific targeting. nih.govnih.govresearchgate.net

One innovative approach involves the development of Palmitoyl-DL-carnitine chloride (PC)-anchored PEGylated nanoliposomes (PGPLs). These nanocarriers are designed to specifically target the tumor neovasculature. This strategy leverages the fact that cancer cells and newly formed blood vessels in tumors have a more negative surface charge compared to healthy cells. The PC component provides a positive (cationic) surface charge to the nanoliposomes, promoting electrostatic interaction with and delivery to the tumor site.

Research into these PGPLs loaded with this compound has yielded promising results. Optimized formulations have demonstrated high encapsulation efficiency and desirable physical characteristics for in vivo application. Studies using 3D multicellular tumor spheroid models have shown that these nanoliposomes lead to higher cellular uptake, greater inhibition of cancer cell migration, and more significant induction of apoptosis compared to the free drug. This highlights a promising translational avenue for improving the therapeutic index of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Delivery System | PC-anchored PEGylated Nanoliposomes (PGPLs) | Cationic liposomes for targeting tumor neovasculature. |

| Key Findings | Higher cellular uptake, inhibition of migration, significant apoptosis in 3D models. | Demonstrates enhanced anti-cancer activity and potential for improved in vivo performance. |

Exploration of Novel Combination Partners and Therapeutic Strategies for Enhanced Efficacy

A critical frontier in cancer research is the development of rational combination therapies that can overcome intrinsic and acquired resistance and achieve synergistic anti-tumor effects. mdpi.com For this compound, a particularly promising combination partner is ONC201. nih.govnih.gov

ONC201 is a small molecule inhibitor that dually targets the PI3K/AKT and MEK signaling pathways. nih.govnih.govresearchgate.net These pathways are frequently hyperactivated in KRAS-mutated pancreatic cancer and are known to confer resistance to gemcitabine. nih.govnih.gov By blocking these survival signals, ONC201 can potentially resensitize cancer cells to the cytotoxic effects of gemcitabine.

Preclinical studies have demonstrated that the combination of this compound (referred to as L_GEM in some studies) and ONC201 has a superior inhibitory effect on the growth of pancreatic cancer cells compared to either agent alone. nih.govnih.gov In the KPC mouse model, this combination significantly reduced tumor growth and was found to increase T-cell surveillance within the tumor, suggesting an added immunotherapeutic benefit. nih.govnih.govresearchgate.net The mechanism of this synergy involves the blockade of the AKT/ERK pathways to overcome chemoresistance. nih.govnih.gov Furthermore, the combination treatment leads to higher levels of cell death and cytotoxicity in cancer cells. nih.gov

| Combination Partner | Targeted Pathway/Mechanism | Key Preclinical Findings | Reference |

|---|---|---|---|

| ONC201 | Dual PI3K/AKT and MEK inhibitor | - Superior inhibition of pancreatic cancer cell growth.

| nih.govnih.govnih.govresearchgate.net |

Q & A

Q. What experimental parameters are critical for evaluating the cellular uptake efficiency of Gemcitabine 5'-elaidate compared to its parent compound, Gemcitabine?

- Methodological Answer : To assess cellular uptake, researchers should:

- Use radiolabeled compounds or fluorescence-tagged analogs to quantify intracellular accumulation .

- Compare transport mechanisms by conducting assays in nucleoside transporter-deficient vs. wild-type cell lines (e.g., L1210/L5 vs. L4A6 cells) to confirm transporter-independent uptake .

- Measure conversion rates to active metabolites (dFdCDP/dFdCTP) via HPLC or LC-MS, ensuring parallel controls with Gemcitabine to validate enhanced prodrug activation .

- Include enzyme inhibitors (e.g., esterase inhibitors) to confirm hydrolysis dependency .

Q. How should researchers design experiments to validate the stability of this compound under varying storage and physiological conditions?

- Methodological Answer : Stability studies require:

- Storage conditions : Test degradation kinetics at -20°C, -80°C, and room temperature using accelerated stability protocols (ICH guidelines) .

- Solubility assays : Characterize solubility in DMSO, ethanol, and simulated physiological buffers (e.g., PBS with 0.1% Tween-80) via dynamic light scattering .

- In vitro stability : Incubate the compound in human plasma or liver microsomes to assess esterase-mediated hydrolysis rates, with LC-MS quantification of intact prodrug and metabolites .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound's efficacy across different tumor models (e.g., EKVX NSCLC vs. H-146 SCLC)?

- Methodological Answer : Address discrepancies by:

- Profiling tumor-specific esterase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to correlate prodrug activation with efficacy .

- Analyzing dCK (deoxycytidine kinase) expression levels via Western blot or qPCR, as low dCK expression in resistant models (e.g., AG6000 cells) may limit activation .

- Validating in vivo results using orthotopic vs. subcutaneous xenografts to account for microenvironmental influences .

- Applying RECIST criteria for tumor response evaluation, ensuring standardized measurement protocols .

Q. How can researchers optimize combination therapies involving this compound to overcome deoxycytidine deaminase (DCD)-mediated resistance?

- Methodological Answer : Combination strategies should:

- Co-administer DCD inhibitors (e.g., tetrahydrouridine) in vitro and in vivo to assess metabolite stabilization .

- Use synergy analysis (e.g., Chou-Talalay method) to evaluate interactions with checkpoint inhibitors or DNA repair inhibitors (e.g., PARP inhibitors) .

- Design pharmacokinetic studies to monitor prodrug-drug interactions, focusing on plasma half-life and tissue distribution .

Data Analysis & Reproducibility

Q. What statistical approaches are essential for interpreting heterogeneous IC50 values of this compound across cell lines (e.g., 0.0015 μM to 91 μM)?

- Methodological Answer :

- Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC50 with 95% confidence intervals .

- Use cluster analysis to group cell lines by sensitivity patterns, incorporating variables like transporter expression and metabolic enzyme profiles .

- Report raw data and normalized viability metrics in supplementary tables to enable meta-analyses .

Q. How should researchers standardize protocols for in vivo efficacy studies to ensure reproducibility across labs?

- Methodological Answer :

- Adopt SPHERE guidelines for animal housing, dosing schedules (e.g., 40 mg/kg q3d), and tumor volume measurements .

- Include detailed formulation methods (e.g., DMSO/saline ratios, sonication protocols) in supplementary materials .

- Validate tumor models with baseline gemcitabine sensitivity assays to confirm resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.